molecular formula C24H22N2O3S B2775377 (3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-35-3

(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2775377
CAS RN: 893316-35-3
M. Wt: 418.51
InChI Key: PBXUTKNNOJVHEU-XQNSMLJCSA-N
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Description

(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis and Reaction Selectivity

The compound is related to the family of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides, which have been synthesized via multicomponent interactions involving arylcarbaldehydes and active methylene nitriles. This process can result in the formation of 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product category from such interactions. The structure of these bis-adducts was confirmed by single crystal X-ray diffraction, indicating the potential for diverse synthetic applications and the control of reaction selectivity based on the reaction mechanism's peculiarities (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Asymmetric Organocatalysis

Compounds bearing a benzothiadiazine skeleton have been used as bifunctional hydrogen-bond donor catalysts in asymmetric organocatalysis. These catalysts, similar to thioureas, have shown high enantioselectivity in the hydrazination of 1,3-dicarbonyl compounds and promoted the isomerization of alkynoates to allenoates with high enantioselectivity. The versatility of benzothiadiazine-type catalysts in catalyzing significant transformations underscores the compound's relevance in synthesizing chiral compounds and advancing asymmetric synthesis methodologies (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).

Reductive Cyclization-Rearrangement

The reductive cyclization-rearrangement of nitroarenyl ketones using SnCl2 has led to the formation of novel structures, such as quino[3,2-b][1,4]benzothiazines, through an unexpected Sn(IV)-mediated amidine formation. This pathway illustrates the compound's potential in mediating complex rearrangements, contributing to the synthetic toolbox for generating novel heterocyclic structures (Bates & Li, 2002).

Antimicrobial Activity

Derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized and evaluated for their antibacterial and antifungal activities. The structural confirmation by NMR and mass spectral analysis, along with the biological activity assessment, showcases the compound's utility in developing new antimicrobial agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Synthesis and Biological Activity of Pyrazole Derivatives

Synthesis strategies involving the reaction with active methylene compounds have led to the creation of novel N-amino-2-pyridone and cycloalkane ring-fused pyridine derivatives containing the benzothiazole moiety. These compounds have been synthesized as potential candidates for developing fused heterocyclic nitrogen compounds, further highlighting the compound's significance in medicinal chemistry and drug discovery (Elgemeie, Shams, Elkholy, & Abbas, 2000).

properties

IUPAC Name

(3E)-1-benzyl-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-18-11-13-19(14-12-18)15-25-16-23-24(27)21-9-5-6-10-22(21)26(30(23,28)29)17-20-7-3-2-4-8-20/h2-14,16,25H,15,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXUTKNNOJVHEU-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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